molecular formula C17H11Cl3N2S B2574605 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine CAS No. 344282-85-5

5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine

Cat. No.: B2574605
CAS No.: 344282-85-5
M. Wt: 381.7
InChI Key: AKDFNBIJPFGZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine is a useful research compound. Its molecular formula is C17H11Cl3N2S and its molecular weight is 381.7. The purity is usually 95%.
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Scientific Research Applications

Antifolate Activity

Research on pyrimidine derivatives, including those structurally related to 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine, has demonstrated potential antifolate activity. Antifolates inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, making them valuable as antitumor and antibacterial agents. For instance, analogs of pyrimidine with substituted phenyl groups have shown significant potency against human TS, suggesting their potential in cancer treatment. Notably, compounds with 3',4'-dichloro and 4'-nitro substituents exhibited higher potency than some existing TS inhibitors, indicating their promise as nonclassical antifolate inhibitors (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Synthesis and Characterization

In the realm of synthesis and structural analysis, various pyrimidine derivatives have been synthesized and characterized, contributing to our understanding of their chemical properties and potential biological applications. For example, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate demonstrated variations in the substituent at the 5-position of the pyrimidine ring, affecting their hydrogen-bond interactions and cytotoxicity against various cell lines (Stolarczyk et al., 2018). These findings provide insights into designing pyrimidine-based molecules with tailored properties for specific therapeutic or material science applications.

Spectroscopic Investigations

Spectroscopic techniques have been employed to investigate the properties of pyrimidine derivatives further. For instance, vibrational spectral analysis of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile highlighted its potential as a chemotherapeutic agent. Studies revealed insights into the molecule's stability, charge delocalization, and nonlinear optical behavior, providing a foundation for exploring its use in medical and photonic applications (Alzoman et al., 2015).

Biological Activity

Further, the biological activity of pyrimidine derivatives has been a focal point of research, with studies evaluating their antimicrobial, antifungal, and antiproliferative effects. This exploration underscores the versatility of pyrimidine compounds in addressing various health challenges, including resistance to existing medications. For example, the synthesis and characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes demonstrated promising antioxidant activity, suggesting their potential as therapeutic agents against oxidative stress-related diseases (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Properties

IUPAC Name

5-(3-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2S/c18-14-3-1-2-12(7-14)13-8-21-17(22-9-13)23-10-11-4-5-15(19)16(20)6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDFNBIJPFGZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.